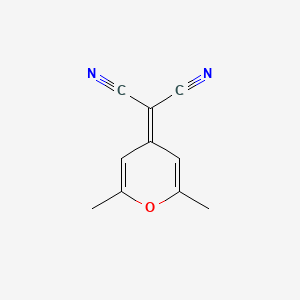

Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-

Description

The exact mass of the compound Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,6-dimethylpyran-4-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-7-3-9(4-8(2)13-7)10(5-11)6-12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBUCJYJVULPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C#N)C#N)C=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067373 | |

| Record name | Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28286-88-6 | |

| Record name | 4-Dicyanomethylene-2,6-dimethyl-4H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28286-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedinitrile, 2-(2,6-dimethyl-4H-pyran-4-ylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028286886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedinitrile, 2-(2,6-dimethyl-4H-pyran-4-ylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dicyanomethylene)-2,6-dimethyl-4H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-, a valuable compound in the development of novel chemical entities. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth insights into the synthetic strategy, reaction mechanism, and practical execution of the synthesis.

Introduction and Strategic Importance

Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-, also known by its synonym 2-(2,6-dimethyl-4H-pyran-4-ylidene)malononitrile, is a derivative of 4H-pyran. The pyran scaffold is a core structural motif found in a wide array of natural products and pharmacologically active molecules, highlighting its significance in medicinal chemistry.[1][2] The precursor, 2,6-dimethyl-4H-pyran-4-one, is a key intermediate in the synthesis of various compounds, including sedatives, anti-inflammatory drugs, and antiviral agents.[1] The title compound, featuring the dicyanomethylene group, is a potent electron acceptor and is often incorporated into functional dyes and organic electronic materials. Its synthesis is a critical step for the exploration of novel quadrupolar fluorophores and other advanced materials.[2]

Synthetic Strategy: The Knoevenagel Condensation

The most direct and efficient route for the synthesis of Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- is the Knoevenagel condensation. This well-established named reaction involves the condensation of a carbonyl compound with a substance possessing an active methylene group, catalyzed by a base.[3][4][5][6]

In this specific synthesis, the carbonyl compound is 2,6-dimethyl-4H-pyran-4-one, and the active methylene compound is malononitrile. The reaction is typically facilitated by a dehydrating agent and a basic catalyst. The selection of acetic anhydride in the presented protocol serves a dual purpose: it acts as both the solvent and a dehydrating agent, driving the reaction towards the formation of the desired product by removing the water molecule formed during the condensation.

Reaction Mechanism

The reaction proceeds through a classical Knoevenagel condensation mechanism. The key steps are as follows:

-

Enolate Formation: A basic species (in this context, potentially trace impurities or the acetate ion from acetic anhydride) deprotonates the highly acidic methylene group of malononitrile to form a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2,6-dimethyl-4H-pyran-4-one.

-

Addition and Dehydration: This attack forms an alkoxide intermediate, which is subsequently protonated. The resulting aldol-type adduct readily undergoes dehydration (elimination of a water molecule), facilitated by the high temperature and the presence of acetic anhydride, to yield the final, stable C=C double bond of the target molecule.

Reaction Mechanism Diagram

Detailed Experimental Protocol

This protocol is adapted from a reported procedure and has been validated for its high yield and reproducibility.[7]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Source |

| 2,6-Dimethyl-γ-pyrone | 124.14 | 100 | 12.41 g | [8] |

| Malononitrile | 66.06 | 150 | 9.91 g | |

| Acetic Anhydride | 102.09 | - | 50 mL | |

| Ethanol | 46.07 | - | As needed for recrystallization | |

| Deionized Water | 18.02 | - | 1000 mL |

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dimethyl-γ-pyrone (12.41 g, 100 mmol) and malononitrile (9.91 g, 150 mmol).

-

Solvent Addition: Add 50 mL of acetic anhydride to the flask.

-

Reaction: Heat the reaction mixture to 130 °C and stir under reflux for 2 hours. The solution will typically darken as the reaction progresses.

-

Work-up and Precipitation: After cooling the reaction mixture to room temperature, pour it slowly into 1000 mL of ice-cold water with vigorous stirring. A precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Purification: Recrystallize the crude product from ethanol. It is recommended to perform this recrystallization twice to ensure high purity.[7]

-

Drying: Dry the purified product under vacuum to obtain a solid.

Experimental Workflow Diagram

Characterization and Expected Results

The final product, Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-, should be obtained as a solid.

| Property | Expected Value/Data |

| Yield | 84% (14.52 g)[7] |

| Appearance | Solid |

| Molecular Formula | C10H8N2O[9][10] |

| Molecular Weight | 172.18 g/mol [9][10] |

| Melting Point | 193 °C[9] or 192-194 °C[11] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) 6.55 (s, 2H), 2.32 (s, 6H)[7] |

Safety and Handling

-

Malononitrile: Is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Acetic Anhydride: Is corrosive and a lachrymator. Handle with care in a fume hood and wear appropriate PPE.

-

The final product is classified as toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.

Conclusion

The Knoevenagel condensation of 2,6-dimethyl-4H-pyran-4-one with malononitrile in acetic anhydride provides a reliable and high-yielding route to Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-. This technical guide outlines the necessary steps and underlying chemical principles to successfully synthesize this valuable compound for further research and development in materials science and medicinal chemistry.

References

-

Zhang, Y.-H., et al. Preparation of 4-dicyanomethylene-2,6-distyryl-4H-pyran derivatives, their functional polystyrenes and study of their different aggregation induced emission behaviors. Available from: [Link]

- One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (2025). International Journal of Trend in Scientific Research and Development, Volume-9(Issue-4), 106-111.

- Bianchi, G., & Tava, A. (1987). Synthesis of (2R)-(+)-2,3-Dihydro-2,6-dimethyl-4H-pyran-4-one, a Homologue of Pheromones of a Species in the Hepialidae Family.Agricultural and Biological Chemistry, 51(7), 2001-2002.

-

ChemSynthesis. 2,6-dimethyl-4H-pyran-4-one. Available from: [Link]

-

ResearchGate. Knoevenagel Condensation of Aryl Aldehydes and Malononitrile Using a Gd-Ni Heterometallic Cluster. Available from: [Link]

-

PubChem. 2,6-Dimethyl-4-pyranone. Available from: [Link]

-

ResearchGate. Scheme 1. Synthesis of 4H-pyran-4-ylidene derivatives (3a-b). Available from: [Link]

-

PubMed Central. A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations. Available from: [Link]

-

ResearchGate. Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. Available from: [Link]

-

Amerigo Scientific. (2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile. Available from: [Link]

-

ResearchGate. The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Available from: [Link]

-

ResearchGate. Knoevenagel condensation of malononitrile with different aldehydes. Available from: [Link]

-

PubMed Central. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Available from: [Link]

-

Growing Science. Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent-free condition. Available from: [Link]

-

Pharos. Propanedinitrile, 2-(2,6-dimethyl-4H-pyran-4-ylidene)-. Available from: [Link]

-

LookChem. 2,6-Dimethyl-4H-pyran-4-one. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 2,6-Dimethyl-4-pyranone | C7H8O2 | CID 13862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. (2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile - Amerigo Scientific [amerigoscientific.com]

- 11. (2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile | 28286-88-6 [chemicalbook.com]

An In-depth Technical Guide to (2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile (CAS: 28286-88-6): A Versatile Precursor for Advanced Functional Materials

This guide provides a comprehensive technical overview of (2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile, a key heterocyclic intermediate. Intended for researchers, chemists, and professionals in materials science and drug discovery, this document delves into its synthesis, physicochemical properties, and significant applications, with a focus on its role as a foundational building block for a variety of functional molecules.

Introduction: Unveiling a Core Heterocyclic Scaffold

(2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile, often referred to in the literature by its core structure as a dicyanomethylene-4H-pyran (DCM) derivative, is a crystalline organic compound. While not an end-product for many applications, its true value lies in its versatile reactivity and the unique photophysical properties it imparts to more complex molecules. The pyran ring system is a prevalent motif in a vast array of bioactive natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3][4] This compound, with its reactive dicyanomethylene group, serves as a crucial starting material for the synthesis of advanced fluorescent probes, materials with non-linear optical (NLO) properties, and potentially, novel therapeutic agents.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of (2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile is paramount for its effective handling, characterization, and application in further synthetic endeavors.

Key Properties

The essential physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 28286-88-6 | [5] |

| Molecular Formula | C₁₀H₈N₂O | [6] |

| Molecular Weight | 172.18 g/mol | [6] |

| Appearance | Orange to brown powder/crystals | [5] |

| Melting Point | 192-194 °C (lit.) | [5] |

| Purity | Typically ≥98% |

Structural Representation

The molecular structure of (2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile is depicted below. The exocyclic double bond and the electron-withdrawing nitrile groups are key features that dictate its reactivity and its utility as a precursor.

Caption: Chemical structure of (2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile.

Synthesis and Mechanistic Insights

The primary route for the synthesis of (2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction is exceptionally reliable for this transformation.

The Knoevenagel Condensation: A Powerful Synthetic Tool

The Knoevenagel condensation involves the reaction of an active methylene compound (in this case, malononitrile) with a carbonyl compound (here, 2,6-Dimethyl-γ-pyrone). The reaction is typically catalyzed by a weak base. The driving force for this reaction is the formation of a stable, conjugated system.

Reaction Mechanism

The mechanism proceeds through several key steps, which underscores the importance of selecting appropriate reagents and conditions.

Caption: Simplified workflow of the Knoevenagel condensation for synthesis.

-

Deprotonation: Acetic anhydride acts as both the solvent and a dehydrating agent, and any trace amounts of acetate or other weak bases can deprotonate the highly acidic methylene protons of malononitrile, forming a carbanion.

-

Nucleophilic Attack: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2,6-dimethyl-γ-pyrone.

-

Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule), facilitated by the acidic medium and heat, to yield the final, highly conjugated product.

Detailed Experimental Protocol

The following protocol is a robust and reproducible method for the synthesis of (2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile.[7]

Materials:

-

2,6-Dimethyl-γ-pyrone (100 mmol, 12.41 g)

-

Malononitrile (150 mmol, 9.91 g)

-

Acetic anhydride (50 mL)

-

Ice water (1000 mL)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-Dimethyl-γ-pyrone and malononitrile in acetic anhydride.

-

Heat the mixture to 130°C and stir under reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, carefully pour the reaction mixture into 1000 mL of ice water with stirring.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold water.

-

For purification, recrystallize the crude product from ethanol. A second recrystallization may be necessary to achieve high purity.

-

Dry the purified product under vacuum.

Expected Yield: 84%[7]

Applications in Research and Development

The utility of (2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile stems from its role as a versatile precursor, primarily in the field of materials science, with emerging potential in biological applications.

Precursor for Fluorescent Probes and Dyes

The dicyanomethylene-4H-pyran (DCM) core is a well-established fluorophore.[8] (2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile is a common starting material for the synthesis of more complex DCM derivatives. These derivatives often exhibit properties governed by intramolecular charge transfer (ICT), making them sensitive to their local environment. This sensitivity is exploited in the development of fluorescent probes for detecting ions, reactive oxygen species, and macromolecules in biological systems.[8]

For instance, it can be used in a subsequent Knoevenagel condensation with an appropriate aldehyde to extend the conjugation and tune the photophysical properties.[8] A notable application is in the synthesis of fluorescent developers for the visualization of latent fingerprints, where the resulting dyes exhibit enhanced solid-state fluorescence.[8]

Role in Materials Science

The extended π-conjugated system and the strong electron-accepting nature of the dicyanomethylene group make this compound and its derivatives of interest for applications in non-linear optics and as components in functional polymers.

Potential in Drug Discovery and Medicinal Chemistry

The broader class of 4H-pyran derivatives is known to possess a wide range of biological activities, including:

-

Antimicrobial activity: Various substituted 4H-pyrans have demonstrated efficacy against different bacterial and fungal strains.[1][3]

-

Anticancer activity: The 4H-pyran scaffold is found in compounds with antiproliferative effects against several cancer cell lines.[2][4][9]

While direct biological activity of (2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile is not extensively reported, its role as a scaffold allows for the synthesis of a library of derivatives that can be screened for various therapeutic activities. The dicyanomethylene group can be further functionalized to modulate the compound's electronic properties and steric profile, which are critical for biological interactions.

Analytical and Quality Control

Ensuring the purity and identity of (2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile is crucial for its use in subsequent reactions. Standard analytical techniques are employed for its characterization.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the methyl and vinyl protons. In CDCl₃, the characteristic signals are observed at approximately δ 6.55 ppm (s, 2H, pyran ring protons) and δ 2.32 ppm (s, 6H, methyl protons).[7] ¹³C NMR can be used to identify all the carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups, particularly the sharp, strong absorption band for the nitrile (C≡N) stretch, typically around 2200 cm⁻¹.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the compound. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength corresponding to the compound's absorbance maximum.

-

Thin Layer Chromatography (TLC): TLC is a quick and effective technique for monitoring the progress of the synthesis reaction and for preliminary purity assessment.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile.

| Hazard Statement | Precautionary Statement |

| H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage: Keep in a tightly sealed container in a dry, dark place at room temperature.

Conclusion

(2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile is a valuable and versatile chemical intermediate. Its straightforward and high-yielding synthesis via the Knoevenagel condensation makes it readily accessible. While its primary and most established applications are in the synthesis of fluorescent dyes and materials, the known biological activities of the 4H-pyran scaffold suggest a promising, yet underexplored, potential in the field of drug discovery. This guide has provided a comprehensive technical foundation to encourage and facilitate its use in innovative research and development endeavors.

References

-

Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). PMC. [Link]

-

Fluorescence Enhancement of Dicyanomethylene-4H-Pyran Derivatives in Solid State for Visualization of Latent Fingerprints. (2022). Frontiers in Chemistry. [Link]

-

Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (n.d.). PMC. [Link]

-

anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. (n.d.). Semantic Scholar. [Link]

-

Preparation of 4-dicyanomethylene-2,6-distyryl-4H-pyran derivatives, their functional polystyrenes and study of their different aggregation induced emission behaviors. (n.d.). The Royal Society of Chemistry. [Link]

-

(2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile. (n.d.). Amerigo Scientific. [Link]

-

(2, 6-Dimethyl-4H-pyran-4-ylidene)malononitrile, min 98%, 1 gram. (n.d.). CP Lab Safety. [Link]

-

Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bac. (n.d.). Brieflands. [Link]

-

2-Pyrones possessing antimicrobial and cytotoxic activities. (2025). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of 4-H pyran derivatives as antimicrobial and anticancer agents. (n.d.). ResearchGate. [Link]

-

Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). PMC. [Link]

Sources

- 1. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile | 28286-88-6 [chemicalbook.com]

- 6. (2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile - Amerigo Scientific [amerigoscientific.com]

- 7. rsc.org [rsc.org]

- 8. Frontiers | Fluorescence Enhancement of Dicyanomethylene-4H-Pyran Derivatives in Solid State for Visualization of Latent Fingerprints [frontiersin.org]

- 9. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 4-(dicyanomethylene)-2,6-dimethyl-4H-pyran

An In-Depth Technical Guide to the Synthesis and Properties of 4-(Dicyanomethylene)-4H-Pyran Derivatives

Executive Summary

The 4-(dicyanomethylene)-4H-pyran scaffold represents a cornerstone in the development of advanced functional dyes. Characterized by a potent donor-π-acceptor (D-π-A) architecture, this heterocyclic system is the foundation for a class of molecules with remarkable photophysical properties. The core of its functionality lies in the powerful electron-withdrawing dicyanomethylene group attached to the pyran ring, which facilitates strong intramolecular charge transfer (ICT). This guide provides a comprehensive technical overview of the synthesis, physicochemical properties, and key applications of these derivatives, with a primary focus on the archetypal and extensively studied compound, 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran (DCM). We will explore the causal mechanisms behind their pronounced solvatochromism, the synthetic protocols for their preparation, and their utility in cutting-edge applications ranging from organic electronics to forensic science.

The 4-(Dicyanomethylene)-4H-Pyran Scaffold: A Molecular Design Perspective

The utility of this class of compounds originates from their intrinsic electronic structure. They are designed as D-π-A systems, where:

-

The Electron Acceptor (A): The dicyanomethylene group, =C(CN)₂, is an exceptionally strong electron-withdrawing moiety due to the high electronegativity of the nitrogen atoms and the resonance stabilization of the resulting negative charge.

-

The π-Bridge: The 4H-pyran ring and its associated conjugated system serve as the π-electron bridge, efficiently relaying electron density from the donor to the acceptor upon photoexcitation.

-

The Electron Donor (D): While the 2,6-dimethyl substituted core is a moderate donor, the most functionally significant derivatives incorporate powerful donor groups at the 6-position. The canonical example, DCM, features a p-dimethylaminostyryl group, which provides a strong electron-donating source, completing the highly effective ICT framework[1].

This molecular design leads to a low-energy electronic transition, resulting in strong absorption in the visible region of the spectrum and pronounced fluorescence, properties that are highly sensitive to the molecule's environment[2].

Synthesis and Chemical Reactivity

The synthesis of functional 4-(dicyanomethylene)-4H-pyran dyes is typically a two-step process involving the formation of a key intermediate followed by a condensation reaction to install the desired donor group.

Protocol: Synthesis of the Core Intermediate, 2-(2,6-dimethyl-4H-pyran-4-ylidene)malononitrile

The foundational intermediate is prepared via the condensation of 2,6-dimethyl-γ-pyrone with malononitrile. This reaction is a critical first step for accessing a wide array of DCM analogs.

Causality of Experimental Design: Acetic anhydride serves a dual role in this protocol. It acts as a solvent capable of withstanding the required reflux temperature and, more importantly, as a dehydrating agent. The reaction produces water as a byproduct, and its removal by the anhydride drives the equilibrium towards the formation of the desired product.

Experimental Protocol: [3]

-

Reactant Charging: In a round-bottomed flask equipped with a reflux condenser, dissolve 2,6-dimethyl-γ-pyrone (100 mmol, 12.41 g) and malononitrile (150 mmol, 9.91 g) in acetic anhydride (50 mL).

-

Reaction: Heat the mixture to 130 °C and stir under reflux for 2 hours.

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 1000 mL of ice water. The product will precipitate out of the aqueous solution.

-

Purification: Filter the precipitate and recrystallize it twice from ethanol to yield the purified intermediate. A typical yield is around 84%.[3]

Protocol: Knoevenagel Condensation for Functional Derivatives

The core intermediate is then elaborated via a Knoevenagel condensation with a suitable aromatic aldehyde to install the final donor moiety and extend the π-conjugation. The protocol below describes the synthesis of a DCM derivative.

Causality of Experimental Design: Piperidine, a secondary amine, acts as a base catalyst. It deprotonates the active methyl group on the pyran intermediate, forming a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the aldehyde. This is the key step in forming the styryl linkage.

-

Reactant Charging: In a suitable flask, combine the synthesized 2-(2,6-dimethyl-4H-pyran-4-ylidene)malononitrile (1 eq.), the desired aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde, 1 eq.), and a solvent such as ethanol or toluene.

-

Catalysis: Add a catalytic amount of piperidine (e.g., 20 μL per mmol of reactant).

-

Reaction: Stir the solution at an elevated temperature (e.g., 80 °C) for 16-20 hours.[4][5]

-

Isolation and Purification: After the reaction is complete, evaporate the solvent under vacuum. The resulting residue is then purified by flash column chromatography to afford the final product as a colored solid.

Chemical Reactivity: E/Z Photoisomerization

A critical chemical property of DCM and its analogs is their ability to undergo light-induced E/Z isomerization around the styryl double bond.[6] This process competes directly with fluorescence. The non-emitting Z isomers can be generated by irradiating the E isomer with visible light (e.g., 485 nm), while the fluorescent E isomer can be regenerated by irradiation with UV light (e.g., 365 nm).[6] This reversible photoswitching is highly dependent on the solvent environment; fluorescence is the dominant relaxation pathway in polar solvents, whereas photoisomerization becomes more efficient in less polar media.[6] This phenomenon is crucial for understanding the photostability and performance of these dyes in various applications.

Physical and Spectroscopic Properties

The defining characteristics of DCM derivatives are their intense color and strong fluorescence, which are dictated by their physical and photophysical properties.

General Physical Properties

The following table summarizes the key physical properties of the classic DCM dye.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₇N₃O | [7] |

| Molecular Weight | 303.36 g/mol | [1][7] |

| Appearance | Dark red to brown crystalline powder | [1][8] |

| Melting Point | 215-220 °C | [1] |

Photophysical Mechanism: Intramolecular Charge Transfer (ICT)

Upon absorption of a photon, the molecule transitions from the ground state (S₀) to an excited state (S₁). In this excited state, a significant redistribution of electron density occurs. Electrons are transferred from the electron-donating dimethylaminostyryl moiety, across the pyran π-bridge, to the electron-accepting dicyanomethylene group.[2] This creates a large change in the dipole moment between the ground and excited states. The relaxation from this charge-separated excited state back to the ground state is what gives rise to the molecule's strong fluorescence.

Solvatochromism: Environmental Sensitivity

The large difference in dipole moment between the ground and excited states makes the absorption and emission spectra of DCM highly sensitive to solvent polarity—a phenomenon known as solvatochromism.[2][6] In polar solvents, the highly dipolar excited state is stabilized more than the less polar ground state. This stabilization lowers the energy of the excited state, causing a red-shift (a shift to longer wavelengths) in the fluorescence emission. Conversely, the absorption spectrum often shows a less pronounced shift. This behavior allows DCM derivatives to be used as fluorescent probes for local microenvironment polarity.

The table below summarizes the photophysical properties of DCM in various solvents.

| Solvent | Absorption λmax (nm) | Molar Extinction (ε, M⁻¹cm⁻¹) | Emission λmax (nm) | Quantum Yield (Φ) | Source(s) |

| Methanol | 468 | 42,000 | ~610 | 0.43 | [9][10] |

| Acetonitrile | 460 | 44,900 | ~600 | 0.60 | [11] |

| Chloroform | ~475 | N/A | ~580 | 0.35 | [2][11] |

| DMSO | ~485 | N/A | ~630 | >0.70 (highest) | [2][11] |

| THF | N/A | N/A | ~590 | N/A | [6] |

Applications in Research and Technology

The unique properties of the 4-(dicyanomethylene)-4H-pyran family have led to their use in a diverse range of high-technology applications.

-

Organic Light-Emitting Diodes (OLEDs): DCM is widely used as a red-emitting dopant in the emissive layer of OLEDs. Its high fluorescence quantum yield allows for the fabrication of efficient and bright red pixels in displays.[2]

-

Laser Dyes: Due to its high molar absorptivity and efficient emission, DCM is an excellent gain medium for tunable dye lasers, particularly in the red portion of the spectrum.[1][8]

-

Fluorescent Probes and Sensors: The sensitivity of DCM's fluorescence to the local environment enables its use in sensing applications. Derivatives have been designed to detect metal ions, anions, and changes in viscosity or polarity.[2]

-

Forensic Science: Recently, DCM derivatives have been formulated into powders for the visualization of latent fingerprints. The dye selectively adheres to the residues in the fingerprint, and its strong solid-state fluorescence provides high-contrast images of the print ridges under UV or visible light.[4][12][13]

-

Bioimaging: Functionalized DCM analogs have been developed for cell imaging, leveraging their red emission which falls within the biological transparency window, allowing for deeper tissue penetration and reduced autofluorescence.[2][14]

Conclusion

The 4-(dicyanomethylene)-2,6-dimethyl-4H-pyran core is more than a simple chemical; it is a versatile platform for the rational design of high-performance photofunctional materials. Through straightforward and scalable synthetic routes, this scaffold can be transformed into a vast library of D-π-A dyes. The resulting compounds, exemplified by the renowned DCM, exhibit a powerful combination of strong light absorption, high fluorescence efficiency, and profound environmental sensitivity rooted in the intramolecular charge transfer mechanism. These predictable and tunable properties have secured their place as indispensable tools for researchers and engineers in fields as diverse as materials science, analytical chemistry, and biotechnology.

References

-

Oregon Medical Laser Center. (n.d.). 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran, [DCM] in Methanol. OMLC. [Link]

-

Zhang, Y.-H., et al. (n.d.). Preparation of 4-dicyanomethylene-2,6-distyryl-4H-pyran derivatives, their functional polystyrenes and study. Supporting Information. [Link]

-

Li, Y., et al. (2022). Fluorescence Enhancement of Dicyanomethylene-4H-Pyran Derivatives in Solid State for Visualization of Latent Fingerprints. Frontiers in Chemistry. [Link]

-

Oregon Medical Laser Center. (n.d.). 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran, [DCM] in Acetonitrile. OMLC. [Link]

-

Li, Y., et al. (2022). Fluorescence Enhancement of Dicyanomethylene-4H-Pyran Derivatives in Solid State for Visualization of Latent Fingerprints. Frontiers in Chemistry, 10, 923883. [Link]

-

Kavitha, V., & Rajagopal, S. (2018). Photophysical Properties of 4-(Dicyanomethylene)-2-Methyl-6-(4-Dimethylaminostyryl)-4 H -Pyran (DCM) and Optical Sensing Applications. ResearchGate. [Link]

-

Xie, J., et al. (2020). Photophysical Properties of 4-Dicyanomethylene-2-methyl-6-(p-dimethylamino-styryl)-4H-pyran Revisited: Fluorescence versus Photoisomerization. Chemistry – A European Journal, 26(63), 14341-14350. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688222, 4-(dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran. PubChem. [Link]

-

Xie, J., et al. (2018). Photoisomerization of a 4-dicyanomethylene-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran analog dye: a combined photophysical and theoretical investigation. Physical Chemistry Chemical Physics, 20(2), 989-997. [Link]

-

S. A. Ahmed, et al. (2020). Experimental UV-Vis. absorption spectrum of solvated DCM at room temperature. ResearchGate. [Link]

-

Lindsey, J. S. (n.d.). 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran, [DCM]. PhotochemCAD. [Link]

-

Zhang, Y.-H., et al. (2014). Preparation of 4-dicyanomethylene-2,6-distyryl-4H-pyran derivatives, their functional polystyrenes and study of their different aggregation induced emission behaviors. Journal of Materials Chemistry C, 2(11), 2082-2088. [Link]

-

Li, Y., et al. (2022). Fluorescence Enhancement of Dicyanomethylene-4H-Pyran Derivatives in Solid State for Visualization of Latent Fingerprints. Frontiers. [Link]

-

DrugFuture. (n.d.). DCM. Chemical Index Database. [Link]

Sources

- 1. 4-(DICYANOMETHYLENE)-2-METHYL-6-(4-DIMETHYLAMINOSTYRYL)-4H-PYRAN | 51325-91-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Fluorescence Enhancement of Dicyanomethylene-4H-Pyran Derivatives in Solid State for Visualization of Latent Fingerprints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photophysical Properties of 4-Dicyanomethylene-2-methyl-6-(p-dimethylamino-styryl)-4H-pyran Revisited: Fluorescence versus Photoisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran | C19H17N3O | CID 688222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DCM [drugfuture.com]

- 9. 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran, [DCM] [omlc.org]

- 10. PhotochemCAD | 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran, [DCM] [photochemcad.com]

- 11. 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran, [DCM] [omlc.org]

- 12. Frontiers | Fluorescence Enhancement of Dicyanomethylene-4H-Pyran Derivatives in Solid State for Visualization of Latent Fingerprints [frontiersin.org]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 14. Preparation of 4-dicyanomethylene-2,6-distyryl-4H-pyran derivatives, their functional polystyrenes and study of their different aggregation induced emission behaviors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Foreword: A Molecule's Journey from Obscurity to Scientific Prominence

A Comprehensive Technical Guide to the Discovery and History of Dicyanomethylene-Pyran Derivatives

For Researchers, Scientists, and Drug Development Professionals

The narrative of scientific discovery is often one of incremental advances punctuated by transformative breakthroughs. The story of dicyanomethylene-pyran (DCM) derivatives is a compelling example of this paradigm. Initially a niche class of heterocyclic compounds, their unique photophysical properties propelled them to the forefront of materials science and, subsequently, into the intricate world of biological sensing and diagnostics. This guide aims to provide a comprehensive and technically-grounded account of this journey, offering insights into the fundamental chemistry, historical milestones, and practical applications of these remarkable molecules.

The Heart of the Matter: Unveiling the Dicyanomethylene-Pyran Core

At its essence, a dicyanomethylene-pyran derivative is an organic molecule featuring a pyran ring—a six-membered heterocycle containing one oxygen atom—adorned with a dicyanomethylene group (=C(CN)₂). This seemingly simple arrangement gives rise to a powerful electron-accepting moiety. When this acceptor is strategically connected to an electron-donating group through a π-conjugated system, a classic donor-π-acceptor (D-π-A) architecture is formed. This electronic configuration is the wellspring of the exceptional photophysical characteristics that define the DCM family. [1][2] The defining feature of DCM derivatives is their fluorescence, which is governed by a process known as intramolecular charge transfer (ICT). [1][2]Upon absorbing light, an electron is promoted from the electron-rich donor to the electron-deficient acceptor. This excited state is highly sensitive to the molecule's immediate surroundings, making DCMs exquisitely responsive to changes in environmental polarity, viscosity, and the presence of specific chemical species. This inherent sensitivity, coupled with their robust photostability, has made them a workhorse in a diverse array of scientific disciplines. [1]

A Chronicle of Discovery: Key Milestones in the History of DCM Derivatives

The ascent of dicyanomethylene-pyran derivatives from a chemical curiosity to a cornerstone of modern fluorophore chemistry is marked by several pivotal moments.

The Genesis: Early Synthetic Endeavors

The synthetic roots of DCM derivatives can be traced back to the development of condensation reactions for the formation of carbon-carbon bonds. A critical building block for a vast number of DCM derivatives is 2-(2,6-dimethyl-4H-pyran-4-ylidene)malononitrile . The synthesis of this foundational core is elegantly achieved through the condensation of 2,6-dimethyl-γ-pyrone with malononitrile, a reaction that exemplifies the power of the Knoevenagel condensation. [3]

A Luminous Breakthrough: The Dawn of the OLED Era

The year 1989 stands as a landmark in the history of DCMs. In a groundbreaking publication, C. W. Tang, S. A. VanSlyke, and C. H. Chen of Eastman Kodak Company detailed their work on electroluminescent doped organic thin films. [4]They demonstrated that incorporating a dicyanomethylene-pyran derivative as a fluorescent dopant within a host material of 8-hydroxyquinoline aluminum (Alq) dramatically increased the efficiency of organic light-emitting diodes (OLEDs). This discovery was a catalyst for the rapid advancement of OLED technology, establishing DCMs as premier emitters for next-generation displays and solid-state lighting.

The Art of Creation: Synthesis and Functionalization Strategies

The widespread adoption of dicyanomethylene-pyran derivatives is a direct consequence of the accessible and versatile synthetic routes to their creation and modification. The Knoevenagel condensation, a reaction first described by Emil Knoevenagel in 1898, remains the preeminent method for their synthesis. [5]

The Knoevenagel Condensation: A Versatile Synthetic Workhorse

This powerful reaction involves the nucleophilic addition of a compound with an active methylene group (such as the dicyanomethylene-pyran precursor) to a carbonyl compound, typically an aldehyde, followed by dehydration. The reaction is usually facilitated by a basic catalyst, like piperidine. The judicious selection of the aldehyde is paramount, as it dictates the nature of the electron-donating portion of the molecule and, by extension, its final photophysical properties.

Sources

- 1. Frontiers | Progress of Dicyanomethylene-4H-Pyran Derivatives in Biological Sensing Based on ICT Effect [frontiersin.org]

- 2. Progress of Dicyanomethylene-4H-Pyran Derivatives in Biological Sensing Based on ICT Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

A Spectroscopic Guide to (2,6-dimethyl-4H-pyran-4-ylidene)malononitrile: Unveiling Molecular Structure through NMR, IR, and MS Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-dimethyl-4H-pyran-4-ylidene)malononitrile, a derivative of the 4H-pyran ring system, represents a class of organic compounds with significant potential in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the conjugation of the pyran ring with the electron-withdrawing malononitrile group, make it a subject of interest for the development of novel therapeutic agents and functional materials. A thorough understanding of its molecular architecture is paramount for elucidating its structure-activity relationships and designing new analogues with tailored properties. This technical guide provides a comprehensive analysis of the spectroscopic data of (2,6-dimethyl-4H-pyran-4-ylidene)malononitrile, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. By delving into the principles behind the experimental choices and the interpretation of the resulting spectra, this document serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

Synthesis and Structural Elucidation Workflow

The journey to characterizing a molecule like (2,6-dimethyl-4H-pyran-4-ylidene)malononitrile begins with its synthesis, followed by a suite of spectroscopic analyses to confirm its structure. Each technique provides a unique piece of the structural puzzle.

Caption: Workflow from synthesis to structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2,6-dimethyl-4H-pyran-4-ylidene)malononitrile, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

Experimental Protocol: A small amount of the purified solid is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), which is NMR-inactive for ¹H nuclei.[1] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the signals of the analyte.[1] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectrum is then acquired on a high-field NMR spectrometer.

Data and Interpretation: The ¹H NMR spectrum of (2,6-dimethyl-4H-pyran-4-ylidene)malononitrile, recorded in CDCl₃ at 400 MHz, shows two distinct signals.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.55 | Singlet | 2H | Vinylic protons on the pyran ring (H-3 and H-5) |

| 2.32 | Singlet | 6H | Protons of the two methyl groups (at C-2 and C-6) |

The observation of a singlet for the two vinylic protons at 6.55 ppm indicates their chemical equivalence.[2] Similarly, the six protons of the two methyl groups appear as a single peak at 2.32 ppm, confirming their equivalent chemical environments due to the symmetry of the molecule.[2] The downfield shift of the vinylic protons is expected due to their position on a double bond within a conjugated system.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. ¹³C NMR experiments generally require a longer acquisition time due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

Expected Data and Interpretation: Based on the molecular structure, the ¹³C NMR spectrum is expected to show six distinct signals corresponding to the ten carbon atoms, with four pairs of carbons being chemically equivalent due to molecular symmetry.

| Expected Chemical Shift Range (δ, ppm) | Assignment |

| ~160-170 | C2 and C6 (carbons attached to oxygen and a double bond) |

| ~150-160 | C4 (exocyclic double bond carbon) |

| ~110-120 | C3 and C5 (vinylic carbons) |

| ~110-120 | Cyano carbons (-C≡N) |

| ~80-90 | Central carbon of the malononitrile moiety |

| ~20-25 | Methyl carbons (-CH₃) |

The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms. The carbons of the pyran ring and the exocyclic double bond are expected in the downfield region characteristic of sp² hybridized carbons. The nitrile carbons also appear in a distinct region of the spectrum. The upfield-most signal will correspond to the sp³ hybridized methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: For a solid sample like (2,6-dimethyl-4H-pyran-4-ylidene)malononitrile, the spectrum can be obtained using the KBr pellet method or as a thin solid film.[3][4] In the KBr pellet method, a small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a transparent pellet.[3] KBr is used because it is transparent in the IR region. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[4]

Expected Data and Interpretation: The IR spectrum of (2,6-dimethyl-4H-pyran-4-ylidene)malononitrile is expected to exhibit several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2220 | C≡N stretch | Nitrile |

| ~1640 | C=C stretch | Alkene (pyran ring and exocyclic) |

| ~1560 | C=C stretch | Alkene (pyran ring) |

| ~1250 | C-O-C stretch | Ether (pyran ring) |

| ~2900-3000 | C-H stretch | Methyl and Vinylic |

The most diagnostic peak in the IR spectrum will be the strong, sharp absorption band around 2220 cm⁻¹ corresponding to the stretching vibration of the nitrile (C≡N) groups. The presence of several bands in the 1640-1560 cm⁻¹ region is indicative of the C=C double bonds within the conjugated pyran system. The C-O-C stretching vibration of the ether linkage in the pyran ring is also expected to be a prominent feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Experimental Protocol: For a volatile and thermally stable compound like this, Electron Ionization (EI) is a suitable method.[5][6] In EI-MS, the sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV).[5] This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Expected Data and Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₈N₂O, MW = 172.18 g/mol ).

-

Molecular Ion Peak (M⁺): An intense peak is expected at m/z = 172, corresponding to the intact molecule with one electron removed.

-

Fragmentation Pattern: The high energy of electron ionization will likely cause the molecular ion to fragment. Common fragmentation pathways for pyran derivatives may involve the loss of small, stable molecules or radicals. Expected fragments could include:

-

Loss of a methyl radical (-CH₃), resulting in a peak at m/z = 157.

-

Loss of carbon monoxide (-CO) from the pyran ring.

-

Cleavage of the malononitrile group.

-

The analysis of the fragmentation pattern provides valuable corroborating evidence for the proposed structure.

Caption: A simplified representation of the electron ionization and fragmentation process.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a definitive structural confirmation of (2,6-dimethyl-4H-pyran-4-ylidene)malononitrile. The ¹H NMR spectrum confirms the presence and connectivity of the vinylic and methyl protons. The expected ¹³C NMR signals will further delineate the carbon framework. IR spectroscopy clearly identifies the key functional groups, particularly the nitrile and the conjugated pyran system. Finally, mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation pathways. This comprehensive spectroscopic characterization is an indispensable step in the research and development pipeline, enabling scientists to confidently proceed with further investigations into the biological activity and material properties of this promising compound.

References

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

Electron Ionization. (n.d.). School of Chemical Sciences - University of Illinois. Retrieved from [Link]

-

Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved from [Link]

-

Zhang, Y.-H., Gu, P.-Y., Zhou, J.-B., Xu, Y.-J., Liu, W., Gu, Q.-F., Chen, D.-Y., Li, N.-J., Xu, Q.-F., & Lu, J.-M. (n.d.). Preparation of 4-dicyanomethylene-2,6-distyryl-4H-pyran derivatives, their functional polystyrenes and study of their different aggregation induced emission behaviors. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. rsc.org [rsc.org]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Solubility of Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-, a versatile organic compound with applications in the development of novel materials and pharmaceuticals. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering a blend of literature-derived insights and detailed experimental protocols.

Introduction: Understanding the Compound

Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-, also known by its synonym 4-(dicyanomethylene)-2,6-dimethyl-4H-pyran, is a crystalline solid with the molecular formula C₁₀H₈N₂O.[1] Its structure, featuring a 4H-pyran ring substituted with two methyl groups and a dicyanomethylene group, imparts a unique combination of polarity and non-polarity, which dictates its solubility in various organic solvents. The compound has a molecular weight of approximately 172.18 g/mol and a melting point in the range of 192-194 °C.[2][3][4]

The solubility of this compound is a critical parameter in its application, influencing everything from reaction kinetics and purification methods to its formulation in drug delivery systems and its performance in organic electronic devices. This guide aims to provide a thorough understanding of its solubility profile.

Physicochemical Properties

A summary of the key physicochemical properties of propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | [1][5] |

| Molecular Weight | 172.18 g/mol | [5] |

| Appearance | Orange to brown powder/crystals | [3] |

| Melting Point | 192-194 °C | [2][3][4] |

| CAS Number | 28286-88-6 | [1][2][5][6] |

Solubility Profile in Organic Solvents

The molecule possesses a polar pyran ring with an oxygen atom and an electron-withdrawing dicyanomethylene group, which can participate in dipole-dipole interactions. It also has non-polar methyl groups, contributing to van der Waals forces. This dual character suggests that the compound will exhibit favorable solubility in solvents of intermediate polarity and in some polar aprotic and protic solvents.

The following table summarizes the observed and predicted solubility of propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- in a range of common organic solvents.

| Solvent | Polarity Index | Observed/Predicted Solubility | Rationale/Evidence |

| Ethanol | 5.2 | Soluble | The compound has been successfully recrystallized from ethanol, indicating good solubility at elevated temperatures and at least moderate solubility at room temperature.[7] |

| Chloroform | 4.1 | Soluble | Used as a solvent for NMR analysis, implying good solubility.[7] |

| Ethyl Acetate | 4.4 | Soluble | Used as a component of the mobile phase in column chromatography for purification, suggesting good solubility.[7] |

| Acetone | 5.1 | Predicted to be Soluble | As a polar aprotic solvent, acetone is expected to effectively solvate the polar regions of the molecule. |

| Dichloromethane (DCM) | 3.1 | Predicted to be Soluble | Similar to chloroform, DCM is a good solvent for moderately polar compounds. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Predicted to be Soluble | Its high polarity should facilitate the dissolution of the compound. Used as a solvent for a related synthesis.[7] |

| Dimethylformamide (DMF) | 6.4 | Predicted to be Soluble | Another highly polar aprotic solvent that is likely to be effective. |

| Toluene | 2.4 | Predicted to be Sparingly Soluble | The aromatic nature of toluene may offer some interaction with the pyran ring, but its low polarity might limit solubility. |

| Petroleum Ether | ~0.1 | Sparingly Soluble to Insoluble | Used as a co-solvent with ethyl acetate for chromatography, suggesting limited solubility in this non-polar solvent alone.[7] |

| n-Hexane | 0.1 | Predicted to be Insoluble | The highly non-polar nature of hexane is unlikely to effectively solvate the polar functional groups of the molecule. |

| Water | 10.2 | Predicted to be Insoluble | Despite the presence of polar groups, the overall organic character and lack of significant hydrogen bonding donors suggest low aqueous solubility. The compound is precipitated from an aqueous solution during its synthesis.[7] |

Experimental Determination of Solubility: A Step-by-Step Protocol

For researchers requiring precise quantitative solubility data, the following experimental protocol is recommended. This method is based on the isothermal shake-flask method, a reliable technique for determining the solubility of a solid in a liquid solvent.

Materials and Equipment

-

Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed test tubes

-

Constant temperature water bath or incubator

-

Vortex mixer and/or orbital shaker

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of the target compound.

Detailed Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent. These will be used to create a calibration curve.

-

Preparation of Saturated Solutions:

-

Add an excess amount of propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

Analyze the diluted sample using the pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Factors Influencing Solubility

The solubility of propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- can be influenced by several factors:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is the principle behind recrystallization, which has been successfully employed for this compound using ethanol.[7]

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A good match between the polarity of the solute and the solvent will lead to higher solubility.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a pure sample for accurate determinations.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the solubility of propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- in organic solvents. While quantitative data is sparse in the current literature, qualitative information from synthesis and purification procedures, combined with an understanding of its molecular structure, allows for reliable predictions of its solubility behavior. The provided experimental protocol offers a robust method for researchers to determine precise solubility values tailored to their specific needs.

Future work should focus on the systematic experimental determination of the solubility of this compound in a wide range of organic solvents at various temperatures. Such data would be invaluable for the scientific community, enabling more efficient process development, formulation design, and application of this promising molecule.

References

-

PubChem. (n.d.). 4-(Dicyanomethylene)-2,6-dimethyl-4H-pyran. Retrieved from [Link]

-

LookChem. (n.d.). Cas 28286-88-6,(2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile. Retrieved from [Link]

-

Zhang, Y.-H., Gu, P.-Y., Zhou, J.-B., Xu, Y.-J., Liu, W., Gu, Q.-F., ... & Lu, J.-M. (n.d.). Preparation of 4-dicyanomethylene-2,6-distyryl-4H-pyran derivatives, their functional polystyrenes and study of their different aggregation induced emission behaviors. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). (2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile. Retrieved from [Link]

Sources

- 1. 4-(Dicyanomethylene)-2,6-dimethyl-4H-pyran | C10H8N2O | CID 119915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile | 28286-88-6 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. 28286-88-6 CAS MSDS ((2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile - Amerigo Scientific [amerigoscientific.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. rsc.org [rsc.org]

A Technical Guide to the Theoretical Investigation of 2,6-dimethyl-4H-pyran-4-ylidene Derivatives: Computational Strategies for Materials Science and Drug Discovery

This guide provides an in-depth exploration of the theoretical and computational methodologies employed to investigate the electronic, optical, and biological properties of 2,6-dimethyl-4H-pyran-4-ylidene derivatives. These compounds form a versatile scaffold of significant interest in both materials science, particularly for nonlinear optical (NLO) applications, and in medicinal chemistry as potential therapeutic agents.[1][2] This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to predict and understand the behavior of this important class of heterocyclic molecules.

The Scientific Imperative: Why Model 2,6-dimethyl-4H-pyran-4-ylidene Derivatives?

The 2,6-dimethyl-4H-pyran-4-ylidene core is a privileged structure. Its inherent electronic characteristics—an electron-rich pyran ring conjugated with an exocyclic double bond—make it an excellent platform for designing molecules with tailored properties. The methyl groups at the 2 and 6 positions provide steric hindrance and influence the molecule's conformation, while the 4-ylidene position offers a prime site for functionalization.

For Materials Science: These derivatives often exhibit significant intramolecular charge transfer (ICT) upon photoexcitation, a key requirement for second- and third-order nonlinear optical (NLO) materials.[3][4] Theoretical calculations are indispensable for predicting key NLO parameters like polarizability (α) and hyperpolarizability (β, γ), guiding the synthesis of next-generation optoelectronic materials.[2][5]

For Drug Discovery: The 4H-pyran scaffold is a core component in numerous bioactive natural products and synthetic drugs.[1][6] Derivatives have shown promise as anticancer, anti-inflammatory, and antibacterial agents.[7][8] Computational techniques, particularly molecular docking, allow for the rational design of derivatives that can selectively bind to therapeutic targets such as cyclin-dependent kinases (CDKs), offering a pathway to more potent and specific drugs.[7][9]

The Computational Toolkit: Methodologies and Rationale

The accurate theoretical description of 2,6-dimethyl-4H-pyran-4-ylidene derivatives hinges on selecting the appropriate computational methods. The choice of methodology is dictated by the property of interest.

Density Functional Theory (DFT) for Ground-State Properties

DFT is the workhorse for computational chemistry, providing a robust balance between accuracy and computational cost for determining the ground-state electronic structure and geometry of molecules.

-

Expertise & Experience: The choice of functional is critical. For general geometry optimization and electronic properties of organic molecules like pyran derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and reliable choice.[10][11] For systems where long-range interactions or charge-transfer excitations are dominant (common in NLO materials), a long-range corrected functional like CAM-B3LYP is often superior.[2][12]

-

Trustworthiness: The basis set determines the flexibility the calculation has to describe the electron orbitals. The Pople-style basis set, 6-31G(d,p), offers a good starting point for initial optimizations. For more accurate energy and property calculations, a larger, more flexible basis set like 6-311++G(d,p) is recommended, as it includes diffuse functions (++) to better describe anions and lone pairs, and multiple polarization functions.[11][12]

-

Workflow Validation: A key self-validating step is to perform a vibrational frequency calculation after every geometry optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[10]

Time-Dependent DFT (TD-DFT) for Excited-State Properties

To understand the photophysical behavior of these derivatives, such as their use as fluorophores or in dye-sensitized solar cells, we must model their electronic excited states.[10][13]

-

Expertise & Experience: TD-DFT is the most common method for calculating vertical excitation energies, which correspond to UV-visible absorption spectra.[10][11] The same functional choice considerations as in DFT apply. For molecules with significant charge-transfer character, TD-DFT with standard functionals like B3LYP can sometimes underestimate excitation energies. CAM-B3LYP often provides more accurate results in these cases.[14]

-

Trustworthiness: Solvent effects are crucial for photophysical properties, as many of these derivatives exhibit solvatochromism.[10] Implicit solvent models like the Polarizable Continuum Model (PCM), particularly the Conductor-like PCM (C-PCM) or the Solvation Model based on Density (SMD), are efficient ways to account for the bulk electrostatic effects of the solvent.[10]

Molecular Docking for Biological Interactions

When investigating these derivatives as potential drugs, molecular docking predicts the preferred binding orientation and affinity of a ligand to a protein target.

-

Expertise & Experience: The process involves preparing the protein structure (e.g., from the Protein Data Bank), defining a binding site (often where a known inhibitor binds), and using a scoring function to rank different poses of the ligand. This allows for the identification of key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.[7][8]

-

Trustworthiness: Docking is a screening tool. The reliability of the results should be validated by comparing the docked pose of a known inhibitor to its crystallographic pose. Furthermore, promising candidates from docking should be subjected to more rigorous (and computationally expensive) molecular dynamics (MD) simulations to assess the stability of the predicted binding mode over time.[9]

Experimental Protocols: A Step-by-Step Guide

Protocol: DFT Geometry Optimization and Frequency Calculation

This protocol outlines the steps for obtaining the stable 3D structure of a 2,6-dimethyl-4H-pyran-4-ylidene derivative using a typical quantum chemistry package like Gaussian.

-

Build the Molecule: Construct the initial 3D structure of the derivative using a molecular builder (e.g., GaussView, Avogadro).

-

Prepare the Input File: Create a text file (e.g., molecule.com) with the following structure:

-

Causality: #p requests detailed output. B3LYP/6-311++G(d,p) specifies the theory level. Opt requests geometry optimization. Freq requests a frequency calculation to be performed on the optimized geometry. 0 1 represents the charge (0) and spin multiplicity (1 for a singlet).

-

-

Execute the Calculation: Run the calculation using the software package.

-

Analyze the Output:

-

Confirm normal termination.

-

Verify that the optimization converged (look for "Stationary point found").

-

Check the frequency output. Ensure there are no imaginary frequencies (listed as negative values).

-

The final, optimized coordinates can be extracted for further calculations.

-

Protocol: TD-DFT Calculation for UV-Vis Spectrum

This protocol uses the optimized geometry from the previous step to predict the absorption spectrum in a solvent.

-

Prepare the Input File: Create a new input file using the optimized coordinates.

-

Causality: TD(NStates=10) requests the calculation of the first 10 excited states. SCRF(PCM,Solvent=Ethanol) applies the PCM implicit solvent model for ethanol.

-

-

Execute and Analyze: Run the calculation. The output will list the excitation energies (in eV and nm) and oscillator strengths for each electronic transition. The transitions with the highest oscillator strengths correspond to the major peaks in the UV-Vis spectrum.

Protocol: Molecular Docking Workflow

This protocol provides a general workflow for docking a pyran derivative into a protein active site (e.g., CDK2).

-

Protein Preparation:

-

Download the crystal structure of the target protein (e.g., CDK2) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign protonation states appropriate for physiological pH.

-

-

Ligand Preparation:

-

Use the DFT-optimized geometry of the pyran derivative.

-

Assign partial charges using a suitable force field.

-

-

Grid Generation: Define the binding pocket by creating a grid box centered on the location of the original ligand or a predicted active site.

-

Docking Execution: Run the docking algorithm (e.g., AutoDock Vina, GOLD), which will systematically sample different conformations and orientations of the ligand within the grid box.

-

Analysis of Results:

-

Analyze the top-ranked poses based on their docking scores (binding affinity).

-

Visualize the ligand-protein complex to identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking).[7]

-

Visualization of Computational Workflows

Diagrams are essential for conceptualizing the flow of data and decisions in computational research.

Caption: Computational workflow for analyzing pyran-ylidene derivatives.

Data Presentation: Calculated Properties

Summarizing quantitative data in tables allows for direct comparison between different derivatives or computational methods.